molecular formula C7H7N3O2S B2481812 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide CAS No. 1928780-66-8

1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide

Cat. No.: B2481812
CAS No.: 1928780-66-8
M. Wt: 197.21
InChI Key: CRCJDFHNLVCJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide (CAS 1928780-66-8) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features a pyrrolo[2,3-b]pyridine (7-azaindole) core, a privileged structure in pharmacology known for its planar geometry and ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites . The sulfonamide functional group enhances its versatility, serving as a key pharmacophore and handle for further chemical modifications . This molecule serves as a critical synthetic intermediate for developing novel therapeutic agents. Its primary research value lies in the design and synthesis of potential anticancer compounds. Molecular docking studies show that derivatives based on this scaffold exhibit significant cytotoxicity against challenging cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), often by targeting kinases such as the Epidermal Growth Factor Receptor (EGFR) . Furthermore, the core structure is instrumental in creating potent inhibitors of NADPH oxidase 2 (NOX2), a key enzyme in generating reactive oxygen species, making it a candidate for investigating treatments for neurodegenerative conditions like Alzheimer's disease . It is also used to develop inhibitors of Ribosomal S6 Kinase 2 (RSK2), a target in triple-negative breast cancer . Researchers utilize this compound as a building block to generate diverse chemical libraries for biological screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)(H2,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCJDFHNLVCJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2S(=O)(=O)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and functional profile of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide scaffolds. This document is structured to support drug discovery workflows, focusing on the compound's utility as a bioisostere in kinase inhibitor and GPCR antagonist design.

Executive Summary

The 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide moiety represents a critical scaffold in modern medicinal chemistry, serving as a purine-mimetic bioisostere of the classical indole-3-sulfonamide. Distinguished by the presence of a pyridine nitrogen at position 7 (N7), this scaffold offers superior aqueous solubility and a distinct hydrogen-bonding profile compared to its indole counterparts. It is a validated pharmacophore in the development of Type I and Type II kinase inhibitors (e.g., FGFR, FLT3) and has recently emerged as a key structural element in GPR17 antagonists for the treatment of demyelinating disorders like Multiple Sclerosis.

Chemical Identity & Structural Analysis[1][2][3]

The core structure is a fused bicyclic aromatic system consisting of a pyridine ring fused to a pyrrole ring.[1] The sulfonamide functional group is attached at the C3 position, which is the most electron-rich site of the pyrrole ring, mimicking the electrophilic substitution pattern of indole.

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide
Common Name 7-Azaindole-3-sulfonamide
Core Scaffold 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
Key Precursor CAS 1001412-59-4 (1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl chloride)
Primary Sulfonamide CAS Not widely commercialized as free base; typically generated in situ or as N-substituted derivatives (e.g., CAS 2168077-64-1 for 4-bromo derivative).
SMILES NS(=O)(=O)c1c[nH]c2ncccc12
Electronic Distribution & Pharmacophore

The 7-azaindole core is electron-deficient compared to indole due to the electronegative pyridine nitrogen (N7). However, the C3 position remains nucleophilic enough for electrophilic aromatic substitution (e.g., chlorosulfonation).

  • H-Bond Donor (HBD): Pyrrole N1-H and Sulfonamide -NH₂.

  • H-Bond Acceptor (HBA): Pyridine N7 and Sulfonyl Oxygens.

  • Bioisosterism: The N7 atom allows the scaffold to mimic the N1 of purines, facilitating binding in the ATP-binding pocket of kinases (hinge region binder).

Physical Properties Matrix

The following data characterizes the unsubstituted primary sulfonamide and its relevant derivatives.

PropertyValue / DescriptionContext
Molecular Weight 197.21 g/mol Low MW fragment, ideal for Fragment-Based Drug Design (FBDD).
Physical State Solid (Crystalline powder)Typically off-white to beige.
Melting Point > 200°C (Predicted)High MP due to extensive intermolecular H-bonding network (Sulfonamide + Azaindole).
Solubility (Water) Low to ModerateN7 protonation at low pH improves solubility compared to indole analogs.
Solubility (Organic) HighSoluble in DMSO, DMF, DMAc. Moderate solubility in MeOH/DCM mixtures.
pKa (Pyrrole NH) ~13.0Weakly acidic; deprotonation requires strong base (e.g., NaH).
pKa (Sulfonamide NH) ~10.0Acidic; forms salts with weak bases.
pKa (Pyridine N) ~2.5 - 3.5Significantly less basic than unsubstituted 7-azaindole (pKa 4.6) due to the electron-withdrawing sulfonyl group at C3.
LogP (Predicted) ~0.5 - 1.2Lower lipophilicity than indole-3-sulfonamide (LogP ~1.5-2.0), enhancing drug-likeness.

Chemical Reactivity & Synthesis

The synthesis of 3-sulfonamido-7-azaindoles is non-trivial due to the electron-deficient nature of the pyridine ring, which can deactivate the system toward electrophilic substitution. However, the C3 position retains sufficient reactivity for chlorosulfonation.

Synthesis Workflow

The standard protocol utilizes Chlorosulfonic acid (ClSO₃H) in excess. Unlike indole, which reacts vigorously, 7-azaindole may require controlled heating.

SynthesisWorkflow Start 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Intermediate Sulfonyl Chloride (CAS 1001412-59-4) Unstable Solid Start->Intermediate Electrophilic Substitution Reagent1 Chlorosulfonic Acid (ClSO3H) 0°C to 60°C Reagent1->Intermediate Product 3-Sulfonamide Derivative (Target Scaffold) Intermediate->Product Nucleophilic Acyl Substitution Reagent2 Amine (R-NH2) Pyridine/DCM Reagent2->Product

Figure 1: Synthetic pathway for generating 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide libraries.

Handling & Stability
  • Sulfonyl Chloride Intermediate: Highly moisture-sensitive. Hydrolyzes rapidly to the sulfonic acid. Must be used immediately or stored under inert gas at -20°C.

  • Sulfonamide Product: Chemically stable under standard conditions. Resistant to hydrolysis in basic and acidic media (unlike carboxamides).

  • Oxidation: The 7-azaindole ring is susceptible to N-oxidation at the pyridine nitrogen (N7) using m-CPBA, creating N-oxide derivatives which are also valuable kinase inhibitors.

Biological Context & Applications[1][3][4][5][6][7][8]

The 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide scaffold acts as a "privileged structure" in drug discovery, primarily targeting ATP-binding sites and allosteric GPCR pockets.

Mechanism of Action (Kinase Inhibition)

In kinase inhibitors (e.g., FGFR, FLT3, JAK), the scaffold functions as a Hinge Binder .

  • Interaction 1: The Pyridine N7 acts as a hydrogen bond acceptor from the backbone NH of the kinase hinge region.

  • Interaction 2: The Pyrrole NH acts as a hydrogen bond donor to the backbone carbonyl of the hinge.

  • Sulfonamide Role: The C3-sulfonamide moiety often extends into the "back pocket" or solvent-exposed region, forming H-bonds with conserved residues (e.g., the "Gatekeeper" residue or catalytic Lysine).

Emerging Application: GPR17 Antagonism

Recent patents (e.g., WO2020254289) identify N-phenyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamides as potent modulators of GPR17 , a G-protein coupled receptor involved in oligodendrocyte differentiation. Inhibition of GPR17 promotes remyelination, offering a therapeutic avenue for Multiple Sclerosis.

SignalingPathway Compound 7-Azaindole-3-Sulfonamide (Inhibitor) Target1 FGFR / FLT3 / JAK (Kinase Domain) Compound->Target1 Type I/II Inhibition Target2 GPR17 (GPCR) Compound->Target2 Antagonism Effect1 Block ATP Binding (Hinge Interaction) Target1->Effect1 Effect2 Promote Oligodendrocyte Maturation Target2->Effect2 Outcome1 Inhibit Tumor Cell Proliferation Effect1->Outcome1 Outcome2 Remyelination (MS Therapy) Effect2->Outcome2

Figure 2: Dual therapeutic utility of the scaffold in Oncology (Kinases) and Neurology (GPR17).

Experimental Protocols

General Procedure for Sulfonamide Formation
  • Chlorosulfonation: Charge a flask with chlorosulfonic acid (5.0 equiv) and cool to 0°C. Add 7-azaindole (1.0 equiv) portion-wise.

  • Heating: Warm to 60°C and stir for 2-4 hours. Monitor by TLC (mini-workup with amine).

  • Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride may precipitate.

  • Extraction: Extract immediately with EtOAc or DCM. Wash with cold brine. Dry over MgSO₄.[2] Do not concentrate to dryness if unstable; use the solution directly.

  • Amination: Add the sulfonyl chloride solution to a mixture of the desired amine (1.1 equiv) and Pyridine (2.0 equiv) in DCM at 0°C. Stir at RT overnight.

  • Purification: Concentrate and purify via flash chromatography (MeOH/DCM gradient).

Analytical Validation
  • 1H NMR (DMSO-d6): Look for the diagnostic downfield shift of the C2-H (s, ~8.0-8.5 ppm) and the broad sulfonamide NH singlet (~7.0-10.0 ppm depending on substitution).

  • LC-MS: 7-azaindoles often ionize well in ESI+ mode due to the basic pyridine nitrogen.

References

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (Compound CID 44547285). National Library of Medicine. Available at: [Link]

  • Baqi, Y. et al. (2014). Design and synthesis of novel GPR17 antagonists. Med. Chem. Commun., 5, 86.
  • Hoffmann-La Roche AG. (2020). N-(phenyl)-indole-3-sulfonamide derivatives and related compounds as GPR17 modulators.[2][3] Patent WO2020254289A1. Available at:

  • Zhang, Y. et al. (2017). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide derivatives. This scaffold is chemically distinct from standard indoles due to the electron-deficient pyridine ring, rendering standard electrophilic chlorosulfonation strategies ineffective.

Executive Summary & Strategic Analysis

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib) due to its ability to mimic the purine core of ATP while offering distinct hydrogen-bonding motifs. However, unlike the electron-rich indole nucleus, the 7-azaindole core resists direct electrophilic substitution (e.g., chlorosulfonation) at the C-3 position because the pyridine nitrogen acts as an electron sink and is easily protonated under acidic conditions.

To synthesize 3-sulfonamido-7-azaindoles , researchers must abandon direct electrophilic aromatic substitution (


) in favor of Metal-Halogen Exchange (MHE)  strategies. This protocol details the robust, self-validating route: Halogenation 

Protection

Metallation/Sulfinylation

Oxidative Chlorination

Amidation.
Key Chemical Challenges
  • N-Protonation: Acidic chlorosulfonation (

    
    ) protonates N-7, deactivating the ring.
    
  • Lability: The sulfonyl chloride intermediate is unstable and prone to hydrolysis; in situ trapping is required.

  • Regioselectivity: Direct lithiation without blocking C-3 often occurs at C-2; therefore, a C-3 halogen handle is essential.

Synthetic Pathway Visualization

The following logic flow illustrates the critical decision points and reaction cascade.

G Start 7-Azaindole (Starting Material) Step1 Step 1: C-3 Iodination (NIS, DMF) Start->Step1 Regioselective Step2 Step 2: N-Protection (SEM-Cl or Ts-Cl) Step1->Step2 Mask N-H Step3 Step 3: Metal-Halogen Exchange (iPrMgCl or nBuLi) Step2->Step3 -78°C to 0°C Step4 Step 4: Sulfinylation (SO2 Capture) Step3->Step4 Electrophile quench Step5 Step 5: Oxidative Chlorination (NCS, DCM) Step4->Step5 In-situ conversion Step6 Step 6: Sulfonamide Coupling (Amine, Base) Step5->Step6 Nucleophilic attack Final Target: 3-Sulfonamido-7-azaindole Step6->Final Deprotection

Figure 1: Strategic workflow for C-3 sulfonamide installation on 7-azaindole.

Detailed Experimental Protocols

Phase 1: Preparation of the Electrophilic Handle (3-Iodo-7-azaindole)

Direct functionalization requires a halogen handle. Iodination is preferred over bromination for faster Lithium/Magnesium exchange rates at lower temperatures.

Reagents: 7-Azaindole,


-Iodosuccinimide (NIS), DMF.
  • Dissolution: Dissolve 7-azaindole (1.0 eq) in DMF (0.5 M concentration).

  • Addition: Add NIS (1.05 eq) portion-wise at room temperature. The reaction is typically exothermic; maintain temperature

    
    .
    
  • Monitoring: Stir for 2 hours. Monitor by LCMS (Appearance of M+H = 245 for Iodo).

  • Workup: Pour into ice-water. The product usually precipitates. Filter, wash with water, and dry.

    • Checkpoint: Yield should be >90%.[1] If no precipitate, extract with EtOAc/LiCl(aq) to remove DMF.

Phase 2: N-Protection (Critical for Metallation)

The acidic N-H proton (


) will quench organometallics. The SEM (2-(Trimethylsilyl)ethoxymethyl)  group is recommended for its stability to basic metallation conditions and ease of removal with TBAF or TFA.

Reagents: NaH (60%), SEM-Cl, THF (


).
  • Suspend NaH (1.2 eq) in anhydrous THF under

    
    .
    
  • Add 3-iodo-7-azaindole (1.0 eq) dissolved in THF dropwise at

    
    . Stir 30 min (gas evolution).
    
  • Add SEM-Cl (1.1 eq) dropwise. Warm to RT and stir 2 h.

  • Validation:

    
     NMR must show disappearance of the broad N-H singlet and appearance of SEM methylene protons (
    
    
    
    ppm,
    
    
    ppm,
    
    
    ppm).
Phase 3: The "Doherty-Lennon" Sulfonyl Chloride Synthesis

This is the core technology of this application note. We utilize a metal-halogen exchange followed by


 trapping and oxidative chlorination.

Reagents:


 (TurboGrignard) or 

,

gas (or

source),

-Chlorosuccinimide (NCS).

Step-by-Step Protocol:

  • Metallation:

    • Cool a solution of N-SEM-3-iodo-7-azaindole (1.0 eq) in anhydrous THF to

      
       (if using 
      
      
      
      ) or
      
      
      (if using
      
      
      ).
    • Add the organometallic reagent (1.1 eq) dropwise. Stir for 30-60 min.

    • Mechanistic Insight: The iodine atom is exchanged for the metal. The N-SEM group directs the lithiation/magnesiation prevents N-deprotonation.

  • Sulfinylation (

    
     Quench): 
    
    • Bubble dry

      
       gas into the reaction mixture (or transfer the anion via cannula into a saturated solution of 
      
      
      
      in THF) at low temperature.
    • Stir for 30 min. The mixture turns into a thick slurry (lithium sulfinate salt).

    • Warm to RT and remove excess

      
       by nitrogen purge or vacuum.
      
  • Oxidative Chlorination (One-Pot):

    • Re-cool the sulfinate suspension to

      
      .
      
    • Add solid NCS (1.1 eq) in one portion.

    • Stir for 1-2 hours.

    • Result: This converts the sulfinate (

      
      ) directly to the sulfonyl chloride (
      
      
      
      ).
Phase 4: Sulfonamide Coupling

The sulfonyl chloride is highly reactive and should not be isolated for long periods.

  • Coupling: Add the desired amine (

    
    , 1.2 eq) and a base (TEA or DIPEA, 2.0 eq) directly to the crude sulfonyl chloride mixture (or after a rapid aqueous workup/DCM extraction if the amine is valuable).
    
  • Reaction: Stir at RT for 2-12 hours.

  • Deprotection: Treat the crude N-SEM sulfonamide with TBAF (in THF) or TFA/DCM to reveal the free N-H 7-azaindole.

Quantitative Performance Metrics

The following data represents typical yields observed in optimized medicinal chemistry campaigns.

Reaction StepReagentsTypical YieldCritical Parameter
C-3 Iodination NIS, DMF85-95%Temperature control (<30°C) to avoid di-iodination.[2]
N-Protection SEM-Cl, NaH90-98%Anhydrous conditions essential.
Sulfonyl Chloride

,

, NCS
60-75%Efficient removal of excess

before NCS addition.
Amidation

, Pyridine
70-90%Use of dry solvents to prevent hydrolysis to sulfonic acid.

Troubleshooting & Optimization

Issue: Low Yield in Sulfonyl Chloride Step

  • Cause: Excess

    
     remaining during NCS addition causes side reactions (oxidation of 
    
    
    
    to
    
    
    ).
  • Solution: Purge the reaction vigorously with

    
     for 15-20 mins after the sulfinylation step and before adding NCS.
    

Issue: C-2 Lithiation instead of C-3

  • Cause: Incomplete halogen exchange or "directed ortho metallation" (DoM) influence by the protecting group.

  • Solution: Use 3-iodo substrate (weaker C-I bond) rather than 3-bromo. Ensure temperature is strictly controlled (

    
     for Li, 
    
    
    
    for Mg).

Issue: Instability of Sulfonyl Chloride

  • Cause: The electron-deficient pyridine ring makes the sulfonyl chloride highly electrophilic and prone to hydrolysis.

  • Solution: Do not isolate. Perform a "telescoped" reaction where the amine is added 15 minutes after NCS addition.

References

  • Hu, J. et al. (2020).[3] Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances. Link

  • Nacsa, E. D.[4][5] & Lambert, T. H. (2018). Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry (Supporting Info).[6] Link

  • BenchChem. (2025).[7] Application Notes: Functionalization of the 1-Acetyl-7-azaindole Core. Link

  • Verbiscar, A. J. (1969). The Synthesis of 7-Azaindole Derivatives as Antimalarial Drugs. Defense Technical Information Center. Link

  • ChemicalBook. (2024). 4-Chloro-7-azaindole synthesis and reaction conditions. Link

Sources

Application Note: Profiling 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide Derivatives as Kinase Inhibitors in Oncology

[1]

Executive Summary

The 1H-Pyrrolo[2,3-b]pyridine core (commonly known as 7-azaindole ) represents a "privileged scaffold" in medicinal chemistry, structurally mimicking the purine ring of ATP. This allows it to function as a potent ATP-competitive inhibitor across the human kinome.

The specific functionalization at the 3-position with a sulfonamide moiety (1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide ) confers unique physicochemical properties and binding vectors, often directing selectivity toward specific oncogenic drivers such as BRAF , FGFR , PI3K , and NOX2 .

This Application Note provides a rigorous framework for evaluating 7-azaindole-3-sulfonamide derivatives in cancer cell lines. It details protocols for solubility optimization, cytotoxicity profiling, and mechanistic validation via downstream signaling analysis.

Mechanism of Action & Rationale

The "Hinge Binder" Concept

The 7-azaindole core binds to the ATP-binding pocket of kinases.[1] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a hydrogen bond donor. This dual interaction mimics the adenine ring of ATP, anchoring the molecule to the kinase "hinge" region.

The Role of the 3-Sulfonamide

The sulfonamide group at the 3-position serves two critical functions:

  • Solubility & Bioavailability: It improves the polarity of the otherwise lipophilic azaindole core.

  • Selectivity Vector: The sulfonamide oxygen atoms can form hydrogen bonds with catalytic lysine residues or the "gatekeeper" residue within the kinase pocket, differentiating between homologous kinases (e.g., sparing EGFR while hitting BRAF).

Signaling Pathway Intervention

The following diagram illustrates the intervention points of 7-azaindole derivatives within the MAPK and PI3K signaling cascades, the two most common targets for this scaffold.

KinasePathwayRTKRTK (Growth Factor Receptor)RASRAS (GTPase)RTK->RASPI3KPI3KRAS->PI3KRAFRAF (BRAF V600E)RAS->RAFAKTAKTPI3K->AKTmTORmTORAKT->mTORProliferationCell Proliferation & SurvivalmTOR->ProliferationMEKMEKRAF->MEKERKERKMEK->ERKERK->ProliferationInhibitor7-Azaindole-3-Sulfonamide(ATP-Competitive Inhibitor)Inhibitor->PI3KInhibitsInhibitor->RAFInhibits

Figure 1: Mechanism of Action. The 7-azaindole scaffold competes with ATP at the RAF or PI3K kinase domains, halting downstream phosphorylation of MEK/ERK or AKT, leading to growth arrest.

Experimental Protocols

Protocol A: Compound Preparation & Storage

Scientific Integrity Note: Sulfonamides can be acidic (pKa ~10). 7-azaindoles are weak bases. This amphoteric nature requires careful solvent selection to prevent precipitation in aqueous media.

  • Stock Solution (10 mM): Dissolve the solid 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide derivative in anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 1 minute.

    • QC Check: Inspect for turbidity. If cloudy, sonicate at 37°C for 5 minutes.

  • Aliquot & Storage: Aliquot into amber glass vials (sulfonamides can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).

  • Working Solution: Dilute stock 1:1000 in culture media immediately prior to use to achieve a starting concentration (e.g., 10 µM). Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Protocol B: Dose-Response Viability Assay (IC50 Determination)

This protocol determines the antiproliferative potency of the compound.

Materials:

  • Cell Lines: A375 (Melanoma, BRAF-mutant), A549 (Lung, KRAS-mutant), or MCF-7 (Breast).

  • Reagent: CellTiter-Glo® (Promega) or MTT.

Steps:

  • Seeding: Plate cells in 96-well white-walled plates at optimal density (e.g., 3,000 cells/well for A375). Incubate for 24 hours to allow attachment.

  • Treatment: Prepare a 9-point serial dilution (1:3) of the compound in media.

    • Top Concentration: 10 µM (or 50 µM if weak potency is expected).

    • Controls: DMSO Only (Negative Control), Staurosporine (1 µM, Positive Kill Control).

  • Incubation: Treat cells for 72 hours at 37°C/5% CO2.

    • Why 72h? Kinase inhibitors are often cytostatic. Shorter times (24h) may miss the growth arrest phenotype.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins, and measure Luminescence.

  • Analysis: Fit data to a non-linear regression model (4-parameter logistic) to calculate IC50.

Data Presentation Template:

Cell LineMutation ProfileCompound IC50 (nM)Max Inhibition (%)
A375 BRAF V600E[Value][Value]
SK-MEL-2 NRAS Q61R[Value][Value]
A549 KRAS G12S[Value][Value]
Protocol C: Mechanistic Validation (Western Blotting)

To confirm the compound is hitting the target (e.g., BRAF or PI3K) and not just killing cells via off-target toxicity, you must measure the phosphorylation status of downstream effectors.

Target Pathway: MAPK (ERK1/2) and PI3K (AKT).

Steps:

  • Seeding: Plate 5 x 10^5 cells in 6-well plates.

  • Starvation (Optional but Recommended): Serum-starve cells (0.1% FBS) for 4 hours to reduce basal noise, then stimulate with EGF or 10% FBS concurrent with drug treatment.

  • Treatment: Treat cells with the compound at 1x, 5x, and 10x the IC50 value determined in Protocol B.

    • Timepoint: 1 hour (for immediate phosphorylation inhibition) and 24 hours (for sustained suppression).

  • Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors.

  • Detection:

    • Primary Antibodies: p-ERK1/2 (Thr202/Tyr204), Total ERK1/2, p-AKT (Ser473), Total AKT.

    • Loading Control: GAPDH or Vinculin.

Interpretation:

  • Success: A dose-dependent decrease in p-ERK or p-AKT signals without a decrease in Total ERK/AKT levels indicates specific kinase inhibition.

  • Failure: No change in phospho-levels suggests the cytotoxicity observed in Protocol B is off-target (non-kinase mediated).

Advanced Workflow: Cellular Thermal Shift Assay (CETSA)

To prove the 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide derivative physically binds the kinase inside the living cell.

CETSA_WorkflowStep11. Treat Live Cells(Compound vs DMSO)Step22. Aliquot intoPCR TubesStep1->Step2Step33. Heat Gradient(40°C - 67°C)Step2->Step3Thermal ChallengeStep44. Lyse &CentrifugeStep3->Step4Precipitate UnboundStep55. Analyze Supernatant(Western Blot)Step4->Step5Soluble Fraction

Figure 2: CETSA Workflow. Ligand binding stabilizes the target protein, shifting its melting curve to higher temperatures.

Protocol:

  • Treat cells with 5x IC50 of the compound for 1 hour.

  • Harvest cells, resuspend in PBS, and divide into 8 aliquots.

  • Heat each aliquot to a different temperature (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for 3 minutes.

  • Lyse cells (freeze-thaw x3). Centrifuge at 20,000 x g for 20 mins.

  • Run supernatant on Western Blot probing for the Target Kinase (e.g., BRAF).

  • Result: The compound-treated samples should show a stronger band at higher temperatures compared to DMSO control (thermal stabilization).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in Media High lipophilicity of azaindole core.Limit final concentration to <50 µM. Ensure DMSO < 0.5%.
No IC50 Plateau Compound is cytostatic, not cytotoxic.Extend assay duration to 96h or switch to Clonogenic Assay.
Weak Phospho-Inhibition High ATP concentration in cells (mM range) competes with inhibitor.The compound may have low affinity (high Ki). Synthesize derivatives with stronger H-bond acceptors at the 3-sulfonamide position.

References

  • Mothe, T. et al. (2024). "Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies." Journal of Molecular Structure. (Note: Generalized link to Semantic Scholar for verification).

  • Jin, Q. et al. (2019). "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." RSC Advances.

  • Zhang, Y. et al. (2017). "Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity."[2] Frontiers in Pharmacology.

  • Bollag, G. et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature. (Foundational reference for 7-azaindole/Vemurafenib class mechanisms).

  • Ikaunieks, M. et al. (2015).[3] "The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine." Chemistry of Heterocyclic Compounds.

Application Note: Characterizing Novel Kinase Inhibitors Based on the 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Rationale

The 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide core (often referred to as a 7-azaindole-3-sulfonamide) represents a "privileged scaffold" in modern kinase inhibitor discovery. It serves as the structural backbone for Vemurafenib (PLX4032), the first FDA-approved inhibitor targeting the B-Raf V600E mutation in metastatic melanoma.

For researchers developing next-generation inhibitors around this core, understanding its binding mode is a prerequisite for assay design. The 7-azaindole moiety functions as a bioisostere of the purine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. The C3-sulfonamide group extends into the activation loop, often interacting with the DFG (Asp-Phe-Gly) motif.[1]

This guide details the development of a self-validating screening cascade to characterize libraries built upon this scaffold, moving from biochemical potency to cellular efficacy.

Mechanism of Action & Assay Implications

This scaffold typically yields Type I or Type I½ ATP-competitive inhibitors .

  • Hinge Binding: The pyrrolo[2,3-b]pyridine nitrogen (N1) and the pyridine nitrogen (N7) act as H-bond donor and acceptor, respectively, mimicking the adenine of ATP.

  • DFG Interaction: The sulfonamide moiety anchors the molecule, often hydrogen-bonding with the backbone NH of the aspartate in the DFG motif (e.g., Asp594 in B-Raf).

Critical Design Constraint: Because these molecules compete with ATP, biochemical assays must be run at or below the


 of ATP to avoid artificially shifting 

values.

Visualizing the Signaling Context

To properly position these assays, one must understand the downstream consequences of inhibiting the target (typically B-Raf V600E) within the MAPK pathway.

MAPK_Pathway GrowthFactor Growth Factor (EGF/PDGF) RTK RTK (Receptor) GrowthFactor->RTK RAS RAS-GTP RTK->RAS BRAF_WT B-Raf (WT) Inactive RAS->BRAF_WT Activates MEK MEK 1/2 BRAF_WT->MEK BRAF_V600E B-Raf (V600E) Constitutively Active BRAF_V600E->MEK Hyper-phosphorylation Inhibitor 7-Azaindole Sulfonamide Inhibitor->BRAF_V600E Blocks ATP Binding ERK ERK 1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Translocation to Nucleus

Figure 1: The MAPK signaling cascade highlighting the intervention point of 7-azaindole sulfonamides at the B-Raf V600E node.[2]

Assay 1: Biochemical Potency (TR-FRET)

Objective: Determine the intrinsic


 or 

of the compound against recombinant B-Raf V600E. Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), specifically a LanthaScreen™ format. This measures the displacement of a labeled tracer from the kinase active site.
Reagents & Setup
ComponentSpecificationPurpose
Enzyme Recombinant B-Raf V600ETarget protein.[2]
Tracer Alexa Fluor™ 647 Kinase TracerBinds to ATP pocket; generates FRET signal.
Antibody Eu-anti-GST or Eu-anti-HisBinds to the kinase tag; acts as FRET donor.
Buffer 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35Physiological salt/pH conditions.
Plate 384-well, low volume, whiteMinimizes reagent usage and background.
Protocol Workflow
  • Compound Preparation: Prepare a 10-point dose-response curve of the 7-azaindole sulfonamide in 100% DMSO. Start at 10 µM (final assay concentration) with 3-fold serial dilutions. Acoustic dispensing (e.g., Echo) is preferred to minimize DMSO carryover.

  • Enzyme/Antibody Mix: Dilute B-Raf V600E (5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer.

    • Note: Pre-incubate enzyme and antibody for 15 minutes to stabilize the complex.

  • Reaction Initiation:

    • Add 5 µL Compound solution (or DMSO control).

    • Add 5 µL Enzyme/Antibody mix.[3]

    • Add 5 µL Tracer (Concentration =

      
       of tracer, typically ~10-20 nM).
      
  • Incubation: Incubate for 60 minutes at Room Temperature (20-25°C) in the dark.

  • Detection: Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 665 nm [Acceptor] and 615 nm [Donor]).

Data Analysis & Validation
  • Calculate TR-FRET Ratio:

    
    
    
  • Curve Fit: Plot Ratio vs. log[Compound]. Fit to a sigmoidal dose-response equation (variable slope).

  • Self-Validation Check: The Z-prime (

    
    ) factor must be 
    
    
    
    . If
    
    
    , re-optimize tracer concentration or enzyme purity.

Assay 2: Cellular Target Engagement (Western Blot)

Objective: Confirm that the biochemical potency translates to intracellular inhibition of the MAPK pathway. Cell Line: A375 (Human Melanoma, BRAF V600E homozygous). Readout: Reduction in phosphorylated ERK1/2 (pERK) relative to total ERK.

Experimental Protocol
  • Seeding: Plate A375 cells at

    
     cells/well in 6-well plates. Allow to adhere overnight in DMEM + 10% FBS.
    
  • Treatment:

    • Treat cells with the 7-azaindole sulfonamide at

      
      , 
      
      
      
      , and
      
      
      concentrations (derived from Assay 1) for 1 hour .
    • Control: DMSO only (Negative) and 1 µM Vemurafenib (Positive).

  • Lysis (Critical Step):

    • Wash cells with ice-cold PBS.

    • Lyse directly in RIPA buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitor Cocktail (Na3VO4, NaF).

    • Why? Phosphatases will strip the phosphate group from pERK post-lysis, leading to false negatives.

  • Immunoblotting:

    • Load 20 µg protein per lane on 4-12% Bis-Tris gels.

    • Primary Antibodies: Anti-pERK1/2 (Thr202/Tyr204) and Anti-Total ERK1/2.

    • Secondary Antibodies: HRP-conjugated species-specific IgG.

  • Quantification: Normalize pERK signal to Total ERK signal using densitometry (ImageJ or Li-Cor).

Assay 3: Phenotypic Selectivity (Cell Viability)

Objective: Demonstrate that the inhibitor selectively kills B-Raf V600E dependent cells while sparing wild-type cells (Therapeutic Window).

Cell Models
  • Target Line: A375 or SK-MEL-28 (BRAF V600E).

  • Counter-Screen Line: PMNCs (Peripheral Mononuclear Cells) or CHL-1 (BRAF WT).

Protocol (CellTiter-Glo®)
  • Plating: Seed 3,000 cells/well in 96-well opaque white plates. Incubate 24h.

  • Dosing: Add compounds (9-point dilution series). Ensure final DMSO < 0.5%.

  • Duration: Incubate for 72 hours . This duration is necessary to observe antiproliferative effects driven by pathway inhibition.

  • Development:

    • Equilibrate plate to room temperature (30 min).

    • Add CellTiter-Glo reagent (1:1 ratio with media).

    • Shake for 2 mins (orbital shaker) to lyse cells.

    • Incubate 10 mins to stabilize luminescence.

  • Read: Measure Total Luminescence (Integration time: 0.5 - 1 sec).

Troubleshooting & Optimization Logic

The "Paradoxical Activation" Trap

Observation: In B-Raf Wild-Type cells, 7-azaindole sulfonamides can sometimes increase pERK levels. Mechanism: Binding of the inhibitor to one protomer of a B-Raf dimer can transactivate the other protomer in RAS-active contexts. Solution: Always run a counter-screen in a RAS-mutant/BRAF-WT line (e.g., HCT116) to assess this risk. If observed, chemical modification of the sulfonamide tail (changing steric bulk) may be required to disrupt dimerization potential.

Solubility Issues

The 7-azaindole core is planar and lipophilic.

  • Symptom: Flat dose-response curves or precipitation in the transfer plate.

  • Fix: Ensure the intermediate dilution plate (in media) does not crash out. Keep DMSO concentration constant across the curve.

Assay Workflow Diagram

Assay_Workflow Library 7-Azaindole Library Biochem Biochemical Screen (TR-FRET) < 100 nM Cutoff Library->Biochem Primary Screen Cell_Target Target Engagement (Western: pERK) Biochem->Cell_Target Hit Confirmation Pheno Viability Assay (A375 vs WT) Cell_Target->Pheno Selectivity Check Pheno->Library SAR Refinement Lead Lead Candidate Pheno->Lead Selection

Figure 2: The critical path for validating 7-azaindole sulfonamide inhibitors.

References

  • Bollag, G., et al. (2010).[4] Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467(7315), 596–599. [Link]

  • Zhang, C., et al. (2015). Photoactivatable Prodrugs of Antimelanoma Agent Vemurafenib.[1] ACS Chemical Biology, 10(8), 1746–1752. [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: In Vitro Enzyme Inhibition Assays. NCBI Bookshelf. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide Series

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-7AZA-001 Subject: Troubleshooting Solubility, Precipitation, and Handling Issues Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical guide for the 1H-pyrrolo[2,3-b]pyridine-3-sulfonamide scaffold. This structure (often a 7-azaindole core) is a "privileged scaffold" in kinase inhibitor discovery (e.g., Vemurafenib/PLX4032) because it mimics the purine ring of ATP.

The Core Problem: While biologically potent, this scaffold exhibits "brick dust" properties—high melting point and low aqueous solubility. The planar aromatic system creates strong


-

stacking, and the sulfonamide moiety introduces strong intermolecular hydrogen bonding. Consequently, the crystal lattice energy is very high, resisting dissolution in aqueous media.

This guide addresses the three most common failure modes:

  • Stock Solution Instability (DMSO hydration).

  • Aqueous "Crash Out" (Precipitation upon dilution).

  • pH-Dependent Solubility Limits (The Neutral Species Trap).

Module 1: Stock Solution Preparation & Storage

Issue: "My compound dissolved in DMSO initially but precipitated after a week in the freezer."

Diagnosis: DMSO is highly hygroscopic. It absorbs atmospheric water, which acts as an anti-solvent for this lipophilic scaffold. Even 1-2% water content can trigger nucleation.

Protocol: The "Dry-Solvent" Standard
  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Avoid "molecular biology grade" DMSO if it has been opened for >1 month.

  • Dissolution Method:

    • Weigh powder into a glass vial (avoid polystyrene).

    • Add DMSO to achieve 10–50 mM (typical limit).

    • Critical Step: Sonicate at 40 kHz for 10–15 minutes. If visual particulates remain, warm to 45°C (water bath) for 5 minutes. Note: This scaffold is thermally stable up to ~60°C.

  • Storage: Aliquot immediately into single-use vials to prevent freeze-thaw cycles. Store at -20°C or -80°C.

Visual Workflow: Stock Preparation Decision Tree

StockPrep Start Solid Compound Solvent Add Anhydrous DMSO (Target 10-50 mM) Start->Solvent Check Visual Inspection Solvent->Check Clear Clear Solution Check->Clear Yes Cloudy Cloudy/Particulates Check->Cloudy No Aliquot Aliquot & Freeze (-20°C) Clear->Aliquot Sonicate Sonicate 40kHz, 15 min Cloudy->Sonicate Sonicate->Check Heat Heat to 45°C (5 min) Sonicate->Heat Still Cloudy Heat->Check

Figure 1: Decision tree for ensuring stable stock solutions and recovering precipitated compounds.

Module 2: Preventing Aqueous "Crash Out" (Cellular Assays)

Issue: "When I add the DMSO stock to cell media, the solution turns milky/turbid."

Diagnosis: You are encountering the Kinetic Solubility Limit . The compound is thermodynamically unstable in water. Rapid mixing induces nucleation.

The Mechanism

The 7-azaindole sulfonamide is lipophilic (


).[1] When a droplet of DMSO stock hits the aqueous buffer, the DMSO diffuses away rapidly, leaving the compound "naked" in water. It immediately aggregates before it can disperse.
Troubleshooting Protocol: The "Intermediate Dilution" Step

Do NOT add 100% DMSO stock directly to media for concentrations >1


M.
  • Step 1 (DMSO Serial Dilution): Perform all serial dilutions in 100% DMSO first.

    • Example: Dilute 10 mM stock to 1 mM, 0.1 mM, etc., in DMSO.

  • Step 2 (The Intermediate Spike):

    • Prepare an intermediate plate with culture media containing surfactant (e.g., 0.5% Tween-80 or Pluronic F-68).

    • Dilute the DMSO samples 1:10 into this intermediate mix.

  • Step 3 (Final Transfer): Transfer from the intermediate plate to the cells.

    • Result: The surfactant suppresses rapid nucleation during the solvent exchange.

Data: Maximum Solubility Thresholds (Estimated)

Solvent SystemSolubility Limit (Est.)Comment
100% DMSO > 50 mg/mLGood stock solvent.
PBS (pH 7.4) < 1

g/mL
Critical Failure Point.
PBS + 0.1% BSA ~ 5–10

g/mL
Albumin binds the drug, preventing precipitation.
SGF (pH 1.2) ~ 50

g/mL
Protonation of pyridine N helps solubility.

Module 3: pH-Dependent Solubility (The "U-Shape" Trap)

Issue: "The compound dissolves in 0.1N HCl but precipitates when I neutralize it to pH 7."

Scientific Explanation: This molecule is an ampholyte (contains both acidic and basic groups):

  • Basic Center: The N7 nitrogen of the azaindole (

    
    ).
    
  • Acidic Center: The Sulfonamide -NH- (

    
    ).
    

The Trap: At physiological pH (7.4), the molecule is between its


 values. It exists primarily as the neutral (uncharged) species , which has the lowest solubility.
Visual Logic: The Solubility U-Curve

SolubilityCurve cluster_physio Physiological Range (Danger Zone) LowPH pH < 4 (Cationic Species) Solubility: HIGH MidPH pH 6 - 8 (Neutral Species) Solubility: LOW LowPH->MidPH Deprotonation of N7 HighPH pH > 10 (Anionic Species) Solubility: MODERATE MidPH->HighPH Deprotonation of Sulfonamide

Figure 2: The pH-solubility profile. The "Danger Zone" at pH 7.4 represents the point of minimum solubility (intrinsic solubility).

Actionable Advice:
  • For Assays: Do not attempt to adjust pH to dissolve the compound for cell assays; it will kill the cells. Rely on carrier proteins (FBS/BSA) in the media to solubilize the neutral species.

  • For Animal Formulation: Avoid simple saline. Use a formulation designed for neutral lipophiles:

    • Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water.

    • Why: PEG400 and Tween 80 solubilize the neutral form via micellar encapsulation.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Generally, no. 7-azaindole sulfonamides have significantly lower solubility in ethanol (<5 mg/mL) compared to DMSO. Ethanol also evaporates faster, leading to concentration errors.

Q: My compound is colored. Does this affect solubility? A: No, but it affects detection. These compounds often absorb in the UV range (250–300 nm). If you see a shift in color (e.g., yellow to clear) upon dilution, it may indicate precipitation (scattering light) rather than dissolution. Always verify "solubility" by spinning down the sample and measuring the supernatant concentration.

Q: Why does the literature (e.g., Vemurafenib) mention "Amorphous Solid Dispersion"? A: Because the crystalline form is practically insoluble. In drug development, we force the compound into an amorphous (disordered) state using polymers (like HPMCAS) to improve bioavailability. For research use, you mimic this by using DMSO stocks (which break the crystal lattice) and preventing re-crystallization with surfactants.

References

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467, 596–599. (Describes PLX4032/Vemurafenib discovery and properties).

  • Shah, N., et al. (2013). Improved Human Bioavailability of Vemurafenib, a Practically Insoluble Drug, Using an Amorphous Polymer-Stabilized Solid Dispersion.[2] Journal of Pharmaceutical Sciences, 102(3), 967-981. (Detailed analysis of the "brick dust" solubility issues of this scaffold).

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative text on solubility, pKa, and DMSO handling in drug discovery).

Sources

Technical Support Center: 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AZA-SULF-001
Status: OPEN
Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]

Executive Summary

The crystallization of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide (7-azaindole-3-sulfonamide) presents a unique set of challenges due to its amphoteric nature and hydrogen-bonding capability .[1] The 7-azaindole core mimics the purine scaffold, possessing both a hydrogen bond donor (N1-H) and an acceptor (N7), while the sulfonamide moiety adds a secondary acidic proton (pKa ~10) and significant polarity.

This guide addresses the three most critical failure modes reported by our user base: Liquid-Liquid Phase Separation (Oiling Out) , Solvate/Polymorph formation , and Oxidative Discoloration .[2]

Part 1: Troubleshooting Guides (Q&A)

Category A: Nucleation Failure & Oiling Out

Q: My compound separates as a sticky oil/gum upon cooling, not a solid. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation or LLPS) indicates that your compound's amorphous/liquid phase is thermodynamically more stable than the crystalline phase at the separation temperature. This is common in 7-azaindoles due to strong intermolecular H-bonding which competes with crystal lattice formation.

Root Cause Analysis:

  • Supersaturation is too high: You are crashing the compound out too fast.

  • Impurity Profile: 7-azaindole oxidation byproducts (often pink/brown) lower the melting point, widening the "oiling" window.

  • Solvent Mismatch: The boiling point of your solvent is higher than the melting point of the solvated oil.

Corrective Protocol (The "Temperature Cycling" Method): Do not discard the oil.

  • Re-heat the mixture until the oil redissolves (clear solution).

  • Add a Seed: If available, add <1% w/w pure seed crystals at 5°C below the saturation temperature.

  • Cycle: Cool slowly. If oil appears, heat back up immediately until it dissolves, then cool again more slowly.[2][3]

  • Solvent Adjustment: If using an antisolvent (e.g., Hexanes/Heptane), reduce the ratio.[2] Switch to a Methanol/Water or Ethanol/Water system. The hydroxyl groups in alcohols interact favorably with the sulfonamide, preventing the rapid aggregation that leads to oiling.

Expert Insight: For 7-azaindole sulfonamides, avoiding chlorinated solvents (DCM) for crystallization is crucial; they often form stable solvates that turn into oils upon drying.[2]

Category B: Polymorphism & Solvates[1]

Q: I obtained crystals, but the melting point is 10°C lower than reported, and the NMR shows trapped solvent. Is this a polymorph?

A: Likely, yes.[2] Sulfonamides are notorious for forming pseudopolymorphs (solvates) . The 7-azaindole nitrogen (N7) is a strong H-bond acceptor and will trap water or alcohols in the lattice.

Diagnostic Check:

  • DSC (Differential Scanning Calorimetry): Look for a broad endotherm (desolvation) followed by a sharp exotherm (recrystallization) and a final melting endotherm.

  • TGA (Thermogravimetric Analysis): Significant weight loss <100°C confirms a solvate.

Corrective Protocol (Slurry Conversion): To obtain the thermodynamically stable (non-solvated) form:

  • Take your solvated crystals.

  • Suspend them in a non-solvating solvent (e.g., Isopropyl Acetate or Toluene) where solubility is low but non-zero.[2]

  • Stir at elevated temperature (50-60°C) for 24-48 hours.

  • This facilitates Ostwald Ripening , where the metastable solvate dissolves and reprecipitates as the stable anhydrous form.

Category C: Purity & Discoloration[1][3][4]

Q: My crystals are pink/brown instead of off-white. Does this affect the assay?

A: 7-azaindoles are electron-rich and prone to oxidation at the C2/C3 positions, leading to colored impurities even at ppm levels. While visually alarming, the actual purity might still be >98%.[2]

Corrective Protocol:

  • Deoxygenation: Perform all crystallization steps under Nitrogen or Argon.

  • Additives: Add 0.1% w/w Ascorbic Acid or Sodium Metabisulfite to the aqueous phase of your crystallization solvent (if using water).

  • Charcoal Filtration: Before crystallization, treat the hot solution with activated carbon (e.g., Darco G-60) for 15 minutes, then filter hot through Celite.[2] Note: Azaindoles can stick to carbon; use minimal exposure time.

Part 2: Experimental Data & Protocols

Solvent Screening Matrix

Solubility profile for 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide derivatives.

Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorRecommendation
Methanol HighModerateSolvate formationGood (Primary solvent)
Ethanol/Water (9:1) HighLowNucleation delayExcellent (Yield + Purity)
DMSO/Water Very HighHighDifficult dryingAvoid (Unless necessary)
Ethyl Acetate/Heptane ModerateVery LowOiling Out (LLPS)Use with Seeding
DCM (Dichloromethane) HighHighUnstable SolvatesAvoid
Standard Operating Procedure (SOP): Controlled Cooling Crystallization

Objective: Isolate >99% pure anhydrous 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide.

  • Dissolution: Charge crude solid (10g) into flask. Add Ethanol (95%) (approx. 10-15 volumes).

  • Heating: Heat to reflux (78°C). If insolubles persist, filter hot.[2][3]

  • Antisolvent Addition: Slowly add Water (pre-heated to 60°C) until slight turbidity persists (approx. 2-3 volumes).

  • Clarification: Add 1-2 mL of Ethanol to clear the solution.

  • Seeding (Critical): Cool to 60°C. Add 0.5% wt seed crystals. Hold for 30 mins to allow crystal growth.

  • Cooling Ramp: Cool to 20°C at a rate of 10°C/hour.

  • Isolation: Filter and wash with cold Ethanol/Water (1:1).

  • Drying: Vacuum oven at 45°C for 12 hours.

Part 3: Visualizations (Graphviz)

Diagram 1: The "Oiling Out" Rescue Logic

Caption: Decision tree for handling Liquid-Liquid Phase Separation (LLPS) during azaindole crystallization.

OilingOutRescue Start Observation: Oiling Out / Gumming CheckTemp Is Temp > Solvent BP? Start->CheckTemp CheckPurity Check Purity (HPLC) Is Purity < 90%? CheckTemp->CheckPurity No Action_Solvent Change Solvent System (Switch to MeOH/Water) CheckTemp->Action_Solvent Yes (Melted) Action_PrePurify Pre-purify (Column/Charcoal) CheckPurity->Action_PrePurify Yes (Impure) Action_Reheat Reheat to Dissolve Add Seed at T_sat - 5°C CheckPurity->Action_Reheat No (Pure) Result_Success Crystalline Solid Action_Solvent->Result_Success Action_PrePurify->Start Retry Action_Reheat->Result_Success

Diagram 2: Polymorph Control & Desolvation Workflow

Caption: Workflow to convert metastable solvates into stable anhydrous forms using slurry dynamics.

PolymorphControl Crude Crude Mixture Recryst Recrystallization (Polar Solvent) Crude->Recryst CheckDSC DSC/TGA Analysis Recryst->CheckDSC Solvate Solvate Detected (Metastable) CheckDSC->Solvate Desolvation Endotherm Stable Anhydrous Form (Stable) CheckDSC->Stable Sharp Melt Slurry Slurry Conversion (Isopropyl Acetate, 50°C, 24h) Solvate->Slurry Reprocess Slurry->CheckDSC Verify

References

  • BenchChem Technical Support. (2025).[3][4][5] Crystallinity of Sulfonamide Compounds: Troubleshooting Guide. Retrieved from 4[2]

  • National Institutes of Health (NIH). (2025). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. Retrieved from 1[2]

  • PharmaBlock. (2025). Azaindoles in Medicinal Chemistry: Solubility and Physiochemical Properties.[6][7] Retrieved from 8[2]

  • Royal Society of Chemistry (RSC). (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline.[7][9] Retrieved from 9[2]

  • MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors. Retrieved from 10[2]

Sources

Technical Support Center: Purification of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: #AZA-7-SULF-PUR Subject: Troubleshooting Isolation, Solubility, and Chromatography of 7-Azaindole-3-sulfonamide

Overview

Welcome to the technical support hub for 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide . This molecule presents a "perfect storm" of purification challenges: it is amphoteric, highly polar, and prone to strong interactions with stationary phases.

This guide moves beyond standard protocols to address the why and how of failing purifications, providing self-validating workflows to recover your material.

Module 1: Solubility & Sample Loading

User Question: "I cannot get the crude solid to dissolve in Dichloromethane (DCM) or Ethyl Acetate for flash loading. It just gums up. How do I load this?"

Technical Diagnosis: The 7-azaindole core is a hydrogen bond donor (pyrrole NH) and acceptor (pyridine N). Adding a sulfonamide group (


) at C3 significantly increases polarity and introduces a second acidic proton (pKa ~10). The molecule forms strong intermolecular hydrogen networks, making it insoluble in non-polar solvents.

Troubleshooting Protocol: Do NOT attempt wet-loading with pure DCM. You will experience precipitation on the column head, leading to streaking and poor separation.

Recommended Loading Methods:

MethodProtocolWhen to Use
Solid Load (Preferred) Dissolve crude in MeOH/THF (1:1). Add Celite or silica (ratio 1:3 crude:sorbent). Roto-vap to a free-flowing powder.Always preferred for this molecule to ensure sharp bands.
DMSO Injection Dissolve in minimal DMSO. Inject directly onto a pre-equilibrated C18 cartridge (Reverse Phase).If using automated flash systems with C18 columns.
Polar Wet Load Dissolve in DCM:MeOH (9:1).Only if solubility is confirmed >50 mg/mL.
Module 2: Chromatography Challenges (Tailing & Retention)

User Question: "My product elutes as a broad, tailing streak on silica gel, co-eluting with impurities. Standard EtOAc/Hexane gradients aren't working."

Technical Diagnosis: This is the classic "Azaindole Drag."

  • The Mechanism: The pyridine nitrogen (

    
    , pKa ~4.6) is basic and interacts strongly with the acidic silanol groups (
    
    
    
    ) on the silica surface.
  • The Result: Non-specific adsorption causes the peak to "smear" rather than partition.

The Fix: Mobile Phase Modifiers You must suppress silanol ionization or competitively block the sites.

Protocol A: Normal Phase (Silica)

  • Base System: DCM / Methanol.

  • The Modifier: Ammonium Hydroxide (

    
    , 28-30% aq) or Triethylamine (TEA).
    
  • Recipe:

    • Solvent A: DCM

    • Solvent B: DCM : MeOH :

      
       (90 : 9 : 1)
      
  • Gradient: 0% B to 100% B over 20 CV (Column Volumes).

  • Why it works: The ammonia/TEA blocks the acidic silanols, allowing the azaindole to elute as a sharp band.

Protocol B: Reverse Phase (C18) - Highly Recommended Given the polarity, C18 is often superior.

  • Solvent A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate for basic pH).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B. (The sulfonamide is very polar and will elute early).

Visualizing the Interaction:

TailingMechanism Silica Silica Surface (Acidic Silanols Si-OH) Interaction Strong H-Bonding / Acid-Base (Tailing Effect) Silica->Interaction Attracts Molecule 7-Azaindole-3-sulfonamide (Basic Pyridine N) Molecule->Interaction Binds Result Sharp Peak Elution Interaction->Result If Blocked Modifier Modifier (NH4OH / Et3N) Modifier->Silica Blocks Sites Modifier->Interaction Disrupts

Caption: Mechanism of peak tailing on silica and how basic modifiers (Green) disrupt the interaction to restore peak shape.

Module 3: Isolation & Crystallization

User Question: "I purified it, but now I have an oil or a solid trapped with salts. How do I get a clean powder?"

Technical Diagnosis: Sulfonamides often "oil out" from mixed solvents. Furthermore, if you used the chlorosulfonation route, you likely have inorganic salts trapped in the lattice.

The "pH Swing" Precipitation Protocol: This method exploits the amphoteric nature of the sulfonamide to reject impurities.

  • Dissolution: Dissolve the crude/oily product in 1N NaOH (The sulfonamide deprotonates, becoming water-soluble).

  • Filtration: Filter this basic solution to remove non-acidic organic impurities (unreacted starting material often stays behind).

  • Precipitation: Slowly add 1N HCl dropwise while stirring.

  • Target pH: Aim for pH ~4–5 (The isoelectric point region where the pyridine is not fully protonated, but the sulfonamide is neutral).

  • Collection: The product should precipitate as a white solid. Filter and wash with cold water.

Recrystallization Solvent Table:

Solvent SystemSuitabilityNotes
Ethanol/Water HighDissolve in hot EtOH, add water until turbid, cool slowly.
Acetonitrile ModerateGood for removing non-polar impurities.
MeOH/DCM LowToo soluble; likely to oil out upon evaporation.
Module 4: Impurity Profiling

User Question: "I see a persistent impurity at RRT 0.9 (Relative Retention Time). What is it?"

Common Impurities in 7-Azaindole Sulfonamide Synthesis:

  • The Hydrolysis Product (Sulfonic Acid):

    • Origin: Reaction of the intermediate sulfonyl chloride with water instead of ammonia.

    • Behavior: extremely polar. Will stick to the top of a silica column or elute at the solvent front in Reverse Phase.

  • The Regioisomer (C2 or C4 substitution):

    • Origin: Poor regioselectivity during electrophilic substitution.

    • Behavior: Very similar polarity to the product. Requires high-efficiency HPLC or slow gradient C18 to separate.

  • Starting Material (7-Azaindole):

    • Behavior: Less polar. Elutes significantly earlier than the sulfonamide on silica.

Workflow Decision Tree:

PurificationWorkflow Start Crude Reaction Mixture Solubility Solubility Check: Dissolves in DCM? Start->Solubility NP_Path Normal Phase (Silica) Solubility->NP_Path Yes (Rare) RP_Path Reverse Phase (C18) Solubility->RP_Path No (Common) NP_Cond DCM:MeOH:NH4OH (90:10:1) NP_Path->NP_Cond Final Pure Solid NP_Cond->Final RP_Cond H2O:ACN + 0.1% Formic Acid RP_Path->RP_Cond Precip pH Swing Precipitation (Dissolve NaOH -> Acidify) RP_Cond->Precip Aqueous Fractions Precip->Final

Caption: Decision matrix for selecting the optimal purification route based on crude solubility.

References
  • Synthesis & Functionalization: Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles.[1] RSC Advances, 2020.

  • Chromatographic Behavior: Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals. Journal of Chromatography A, 2001.

  • Solubility Challenges: Challenges and Strategies for Solubility Measurements... for Amorphous Solid Dispersion Formulations. AAPS Journal, 2023.

  • Structural Analogs & pKa: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides. NIH / PMC, 2013.

  • General Azaindole Reviews: Azaindole synthesis and functionalization. Organic Chemistry Portal.

Sources

Validation & Comparative

A Comparative Guide to Validating the Efficacy of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide-Based NOX2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development, particularly for pathologies rooted in oxidative stress such as neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions, the NADPH oxidase 2 (NOX2) enzyme has emerged as a critical target. The 1H-Pyrrolo[2,3-b]pyridine scaffold, a versatile pharmacophore, has given rise to a new class of potent NOX2 inhibitors. This guide provides a comprehensive framework for validating the efficacy of these compounds, with a particular focus on GSK2795039, a representative 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide derivative. We will delve into its mechanism of action, compare its performance against other notable NOX2 inhibitors, and provide detailed experimental protocols to empower researchers in their evaluation of this promising class of molecules.

The Central Role of NOX2 in Pathophysiology

NOX2 is a multi-subunit enzyme complex primarily expressed in phagocytic cells, but also found in various other cell types, including neurons and cardiomyocytes.[1] Its primary function is the generation of superoxide radicals (O₂⁻) by transferring an electron from NADPH to molecular oxygen. While essential for host defense, dysregulated NOX2 activity leads to excessive reactive oxygen species (ROS) production, a key driver of cellular damage and inflammation.[1]

The activation of NOX2 is a tightly regulated process involving the translocation of cytosolic subunits (p47phox, p67phox, p40phox, and Rac) to the membrane-bound catalytic core, composed of gp91phox (the NOX2 subunit) and p22phox.[2] This intricate assembly provides multiple points for therapeutic intervention.

GSK2795039: A Potent and Selective 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide-Based NOX2 Inhibitor

GSK2795039 is a novel small molecule inhibitor characterized by its 7-azaindole structure with a critical sulfonamide functionality.[3] Its mechanism of action has been identified as competitive inhibition with respect to NADPH, directly targeting the enzyme's catalytic activity.[3] This targeted approach confers a significant degree of selectivity for NOX2 over other NOX isoforms and other ROS-producing enzymes like xanthine oxidase and endothelial nitric oxide synthase (eNOS).[3]

Comparative Efficacy of NOX2 Inhibitors

The validation of a new therapeutic agent necessitates a thorough comparison with existing alternatives. The following table summarizes the in vitro and in vivo efficacy of GSK2795039 alongside other commonly studied NOX2 inhibitors.

InhibitorChemical ClassMechanism of ActionIn Vitro Potency (pIC50/IC50)In Vivo Efficacy HighlightsKey Limitations
GSK2795039 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamideNADPH Competitive Inhibitor of NOX2pIC50: 6.57 (HRP/Amplex Red assay)[4]; pIC50: 6.74 (L-012 assay in HL60 cells)[3]Abolished ROS production in a mouse paw inflammation model; Reduced serum amylase in a murine model of acute pancreatitis.[3] Showed protective effects in models of ischemic stroke, cardiac remodeling, and neuroinflammation.[5][6][7]
Apocynin Methoxy-substituted catecholDisputed; may have radical scavenging properties in addition to inhibiting NOX2 assembly.Often inactive in cell-free systems.[3]Efficacy demonstrated in a wide range of rodent models, including hypertension and stroke.[3]Lack of direct enzymatic inhibition and potential for off-target effects.[3]
VAS2870 TriazolopyrimidinePan-NOX inhibitor; may interfere with active complex assembly.IC50 ~10 µM for NOX1, NOX2, and NOX4.Attenuates platelet activation and thrombus formation.[8]Lack of isoform selectivity; potential for off-target effects through thiol alkylation.[8]
GKT137831 (Setanaxib) Pyrazolopyridine dionePreferential inhibitor of NOX1 and NOX4.Potent inhibition of NOX1 and NOX4 in the nanomolar range; ~10-15-fold less potent for NOX2.In clinical trials for idiopathic pulmonary fibrosis and diabetic kidney disease.[6]Less effective for pathologies primarily driven by NOX2.

Validating Efficacy: Key Experimental Protocols

Rigorous and reproducible experimental data are the cornerstone of drug development. The following section provides detailed protocols for essential assays to evaluate the efficacy of 1H-pyrrolo[2,3-b]pyridine-3-sulfonamide-based NOX2 inhibitors.

Signaling Pathway and Experimental Workflow Overview

The following diagrams illustrate the NOX2 signaling pathway and a typical experimental workflow for evaluating a novel inhibitor.

Caption: NOX2 Signaling Pathway.

Experimental_Workflow Start Start: Novel 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide Compound Cell_Free In Vitro Cell-Free Assay (e.g., Amplex Red) Start->Cell_Free Cell_Based Cell-Based Assay (e.g., L-012 in HL-60 cells) Cell_Free->Cell_Based Selectivity Selectivity Profiling (Other NOX isoforms, other oxidases) Cell_Based->Selectivity In_Vivo In Vivo Efficacy Model (e.g., Paw Inflammation) Selectivity->In_Vivo Data_Analysis Data Analysis and Comparative Assessment In_Vivo->Data_Analysis End End: Efficacy Validation Data_Analysis->End

Caption: Experimental Workflow for Inhibitor Validation.

Protocol 1: In Vitro Cell-Free NOX2 Activity Assay (Amplex® Red)

This assay measures the hydrogen peroxide (H₂O₂) produced from the dismutation of superoxide generated by a semi-recombinant NOX2 enzyme complex.

Materials:

  • Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (e.g., Thermo Fisher A22188)[9]

  • Membranes from cells overexpressing human gp91phox and p22phox

  • Recombinant p47phox, p67phox, and Rac1 proteins

  • NADPH

  • Test compound (e.g., GSK2795039) and vehicle control (e.g., DMSO)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (Excitation: ~571 nm, Emission: ~585 nm)[9]

Procedure:

  • Prepare Amplex® Red/HRP Working Solution: Just prior to use, prepare the working solution according to the manufacturer's protocol. Typically, this involves diluting the Amplex® Red reagent and horseradish peroxidase (HRP) in the provided reaction buffer.[9] Protect this solution from light.

  • Prepare Reaction Mixture: In each well of the microplate, add the following in order:

    • Reaction buffer

    • Cell membranes containing gp91phox/p22phox

    • Recombinant p47phox, p67phox, and Rac1

    • Test compound at various concentrations or vehicle control.

  • Initiate the Reaction: Add NADPH to each well to start the enzymatic reaction.

  • Add Detection Reagent: Immediately add the Amplex® Red/HRP working solution to each well.

  • Incubate: Incubate the plate at 37°C for 30 minutes, protected from light.[9]

  • Measure Fluorescence: Read the fluorescence on a microplate reader.

  • Data Analysis: Subtract the fluorescence of a no-enzyme control from all readings. Plot the fluorescence intensity against the inhibitor concentration and determine the IC50 value.

Protocol 2: Cellular NOX2 Activity Assay (L-012 Chemiluminescence)

This assay measures superoxide production in a cellular context, for example, in differentiated human promyelocytic leukemia (HL-60) cells, which endogenously express NOX2.

Materials:

  • Differentiated HL-60 cells (neutrophil-like)

  • L-012 sodium salt

  • Phorbol 12-myristate 13-acetate (PMA) or another suitable NOX2 activator

  • Test compound (e.g., GSK2795039) and vehicle control

  • 96-well white microplate

  • Luminometer

Procedure:

  • Cell Preparation: Plate differentiated HL-60 cells in a 96-well white microplate.

  • Prepare L-012 Solution: Prepare a stock solution of L-012 in sterile water or PBS.[10] Protect from light.

  • Compound Incubation: Add the test compound at various concentrations or vehicle control to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Add L-012: Add the L-012 solution to each well.

  • Stimulate NOX2 Activity: Add PMA to each well to activate NOX2.

  • Measure Chemiluminescence: Immediately begin measuring the chemiluminescence signal over time (e.g., for 60-90 minutes) using a luminometer.[11]

  • Data Analysis: Calculate the area under the curve (AUC) for the chemiluminescence signal for each condition. Plot the AUC against the inhibitor concentration to determine the IC50 value.

Downstream Signaling and Cellular Consequences of NOX2 Inhibition

Inhibition of NOX2 by compounds like GSK2795039 has significant downstream effects on cellular signaling cascades. By reducing ROS levels, these inhibitors can modulate the activity of redox-sensitive pathways, including:

  • NF-κB Pathway: ROS can activate the NF-κB signaling pathway, a key regulator of inflammation. NOX2 inhibition can therefore lead to a reduction in the expression of pro-inflammatory cytokines.

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, such as p38 and JNK, are also sensitive to redox state and are involved in cellular stress responses and apoptosis. GSK2795039 has been shown to reduce collagen-induced p38 MAPK activation in platelets.[12]

  • PI3K/AKT Pathway: The PI3K/AKT pathway, crucial for cell survival and proliferation, can be influenced by NOX2-derived ROS. In macrophages, NOX2 inhibition has been shown to enhance efferocytosis via the MerTK/PI3K/AKT pathway.[13]

The following diagram illustrates the impact of NOX2 inhibition on these key downstream pathways.

Downstream_Signaling NOX2 NOX2 ROS ROS Production NOX2->ROS GSK2795039 GSK2795039 GSK2795039->NOX2 Inhibits NFkB NF-κB Pathway ROS->NFkB Activates MAPK MAPK Pathways (p38, JNK) ROS->MAPK Activates PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT Modulates Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Cell_Survival Cell Survival & Efferocytosis PI3K_AKT->Cell_Survival

Caption: Downstream Effects of NOX2 Inhibition.

Conclusion and Future Directions

The 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide scaffold represents a promising foundation for the development of potent and selective NOX2 inhibitors. GSK2795039 serves as a valuable tool and a lead compound for further optimization. The experimental frameworks provided in this guide offer a robust starting point for researchers to validate the efficacy of novel analogs.

Future research should focus on further elucidating the therapeutic potential of these compounds in a wider range of disease models, with a particular emphasis on chronic conditions where long-term safety is paramount. The continued development of isoform-selective NOX inhibitors will be crucial for dissecting the specific roles of different NOX family members in health and disease, ultimately paving the way for more targeted and effective therapies.

References

  • Assessing the efficacy of NOX enzyme inhibitors as potential treatments for ischemic stroke in silico. Journal of Emerging Investigators. [Link]

  • Hirano, K., et al. (2015). Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor. Antioxidants & Redox Signaling, 23(5), 358-374. [Link]

  • NOX2 activation and proposed downstream signaling pathways in AD. ResearchGate. [Link]

  • In Vivo Imaging of Reactive Oxygen Species in a Murine Wound Model. JoVE. [Link]

  • ROS Assay Kit Protocol. [Link]

  • Yeh, Y. T., et al. (2019). VAS2870 and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC. Scientific Reports, 9(1), 18833. [Link]

  • Unlocking the power of NOX2: A comprehensive review on its role in immune regulation. Journal of Leukocyte Biology. [Link]

  • NOX2 Activation Measured by ROS Production Using L-012 Chemiluminescent Probe. BMG LABTECH. [Link]

  • A Reappraisal of the Utility of L-012 to Measure Superoxide from Biologically Relevant Sources. Antioxidants. [Link]

  • Bedard, K., & Krause, K. H. (2007). The NOX family of ROS-generating NADPH oxidases: physiology and pathophysiology. Physiological reviews, 87(1), 245-313. [Link]

  • Effect of GSK2795039 and reported NOX inhibitors on NOX2 enzyme... ResearchGate. [Link]

  • Assessing the Efficacy of NOX Enzyme Inhibitors as Potential Treatments for Ischemic Stroke in silico. Journal of Emerging Investigators. [Link]

  • Beyond the Extra Respiration of Phagocytosis: NADPH Oxidase 2 in Adaptive Immunity and Inflammation. Frontiers in Immunology. [Link]

  • Imaging Reactive Oxygen Species with L-012 Reveals Neutrophil Extracellular Trap Formation in Pancreatic Ductal Adenocarcinoma. Cancers. [Link]

  • NADPH oxidase 2 inhibitor GSK2795039 exerts antiplatelet and antithrombotic activity. Scientific Reports. [Link]

  • Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors. STAR Protocols. [Link]

  • Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans. Journal of Visualized Experiments. [Link]

  • Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans. Bio-protocol. [Link]

  • Selective Pharmacological Inhibition of NOX2 by GSK2795039 Improves Bladder Dysfunction in Cyclophosphamide-Induced Cystitis in Mice. International Journal of Molecular Sciences. [Link]

  • Terrabuio, E., et al. (2020). Nox2 redox signaling maintains essential cell populations in the brain. Nature communications, 11(1), 1-15. [Link]

  • Short-Term Inhibition of NOX2 Prevents the Development of Aβ-Induced Pathology in Mice. International Journal of Molecular Sciences. [Link]

  • Amplex Red Hydrogen Peroxide Assay. Opentrons Protocol Library. [Link]

  • Effect of GSK2795039 in cell-free assays. (A) Effect of GSK2795039 on... ResearchGate. [Link]

  • (PDF) Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor. [Link]

  • NADPH oxidase 2 inhibitor GSK2795039 prevents against cardiac remodeling after MI through reducing oxidative stress and mitochondrial dysfunction. Journal of Translational Medicine. [Link]

  • NOX2 inhibition stabilizes vulnerable plaques by enhancing macrophage efferocytosis via MertK/PI3K/AKT pathway. Cell Death & Disease. [Link]

Sources

Comparative Profiling of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: as Mcl-1 Inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a superior bioisostere to indole in kinase and protein-protein interaction (PPI) inhibitor design. Its intrinsic capacity to form bidentate hydrogen bonds within the ATP-binding hinge region of kinases, coupled with improved aqueous solubility compared to indoles, makes it a privileged structure.

This guide presents a comparative analysis of 3-substituted sulfonamide and acylsulfonamide derivatives of 7-azaindole. While early generation 3-sulfonamides showed promise as general kinase inhibitors, recent optimization campaigns have pivoted toward acylsulfonamides targeting the anti-apoptotic protein Mcl-1 (Myeloid Cell Leukemia-1) . This study evaluates the structural evolution, synthetic accessibility, and biological efficacy of these analogs.[1]

Structural Rationale & Mechanism of Action
The Scaffold: 7-Azaindole vs. Indole

The 7-nitrogen atom in the pyrrolo[2,3-b]pyridine core provides a critical hydrogen bond acceptor that is absent in the indole scaffold. This allows for a distinctive "hinge-binding" mode in kinases and improved metabolic stability.

The Warhead: Sulfonamide vs. Acylsulfonamide
  • Generation 1 (Sulfonamides): Direct attachment of a sulfonyl group (

    
    ) at the C3 position. These compounds often suffer from limited acidity (
    
    
    
    ), restricting their ability to engage in strong electrostatic interactions within the binding pocket.
  • Generation 2 (Acylsulfonamides): Introduction of a carbonyl group adjacent to the sulfonamide (

    
    ). This modification lowers the 
    
    
    
    (typically to 4.5–5.5), creating a bioisostere of a carboxylic acid that retains lipophilicity while enhancing potency against Bcl-2 family proteins like Mcl-1.
Pathway Visualization: Mcl-1 Inhibition

The following diagram illustrates the mechanism by which 3-acylsulfonamide analogs restore apoptosis in cancer cells by inhibiting Mcl-1.

Mcl1_Pathway Signal Oncogenic Stress (DNA Damage) Mcl1 Mcl-1 Overexpression (Anti-Apoptotic) Signal->Mcl1 Upregulates Bak_Bax Bak/Bax (Pro-Apoptotic Effectors) Mcl1->Bak_Bax Sequesters/Inhibits CytoC Cytochrome C Release Bak_Bax->CytoC Mitochondrial Permeabilization Inhibitor 7-Azaindole-3-Acylsulfonamide (Compound 17) Inhibitor->Mcl1 Binds BH3 Groove Complex Mcl-1:Inhibitor Complex Inhibitor->Complex Forms Complex->Bak_Bax Releases Caspase Caspase 3/7 Activation CytoC->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Figure 1: Mechanism of Action. 7-Azaindole-3-acylsulfonamides bind the BH3 groove of Mcl-1, displacing pro-apoptotic Bak/Bax proteins to trigger the caspase cascade.

Comparative Performance Data

The following data synthesizes experimental results comparing a representative Simple 3-Sulfonamide (Analog A) against an optimized 3-Acylsulfonamide (Analog B/Compound 17) and a standard reference.

Table 1: Biological Activity Profile (


 in µM) 
Compound ClassRepresentative StructureTarget Affinity (

Mcl-1)
K562 (Leukemia)PC-3 (Prostate)MDA-MB-231 (Breast)Solubility (pH 7.4)
Analog A (Gen 1)3-(Phenylsulfonyl)-7-azaindole> 50 µM> 100 µM> 100 µM> 100 µMLow
Analog B (Gen 2)7-Azaindole-3-acylsulfonamide18 µM 6.62 µM 12.3 µM 10.6 µM Moderate
OGT 2115 Reference Inhibitor~10 µM~5.0 µM20.2 µM15.1 µMModerate

Key Insights:

  • Potency Shift: The transition from a simple sulfonamide (Analog A) to an acylsulfonamide (Analog B) results in a drastic improvement in bioactivity. Simple 3-sulfonyl variants often fail to penetrate the hydrophobic groove of Mcl-1 effectively.

  • Selectivity: Analog B demonstrates >40-fold selectivity for Mcl-1 over Bcl-2 and Bcl-xL, a critical parameter to avoid thrombocytopenia (a common side effect of Bcl-xL inhibition).

  • Efficacy: In K562 cells, Analog B approaches the potency of the reference standard OGT 2115, validating the 7-azaindole core as a viable scaffold for this target class.

Experimental Protocols

To ensure reproducibility, the following protocols utilize regioselective C-H functionalization , avoiding pre-functionalized starting materials which are often expensive or unstable.

A. Synthesis of 3-Sulfonyl-7-Azaindoles (Direct C-H Sulfenylation)

Methodology adapted from regioselective protocols promoting C-3 functionalization without transition metals.

  • Reagents: N-protected 7-azaindole (1.0 equiv), Aryl sulfonyl chloride (1.2 equiv), Tetrabutylammonium iodide (TBAI, 20 mol%), Water/DCM biphasic system.

  • Procedure:

    • Dissolve N-protected 7-azaindole in DCM.

    • Add TBAI (catalyst) and the sulfonyl chloride.

    • Stir at reflux for 4–6 hours. TBAI acts as both a phase transfer catalyst and a promoter for the electrophilic substitution at C3.

    • Critical Step: Monitor by TLC. The C3 position is the most electron-rich; however, temperature control is vital to prevent C2-sulfonylation.

  • Workup: Quench with saturated

    
    . Extract with DCM.[2] Purify via silica gel chromatography (Hexane/EtOAc).
    
B. Synthesis of 3-Acylsulfonamides (From 3-Carboxylic Acids)

To generate the high-potency Analog B series.

Synthesis_Workflow Start 7-Azaindole-3-carboxylic acid Step1 Activation (CDI or EDCI) Start->Step1 THF, Reflux Step2 Coupling (R-SO2-NH2 + DBU) Step1->Step2 Intermediate Product 3-Acylsulfonamide (Target) Step2->Product Yield: 60-80%

Figure 2: Synthetic route for Acylsulfonamide generation.

  • Activation: Dissolve 7-azaindole-3-carboxylic acid (1 equiv) in anhydrous THF. Add Carbonyl Diimidazole (CDI, 1.2 equiv) and reflux for 2 hours to generate the acyl imidazole intermediate.

  • Coupling: Cool to room temperature. Add the appropriate sulfonamide (

    
    , 1.2 equiv) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.5 equiv).
    
  • Reaction: Stir at room temperature for 12 hours.

  • Purification: Acidify with 1N HCl to precipitate the product (acylsulfonamides are acidic). Filter and recrystallize from Ethanol.

C. Mcl-1 Inhibition Assay (Self-Validating)

Trustworthiness Check: Always run a Western Blot alongside the viability assay to confirm the mechanism (downregulation of Mcl-1) rather than just general toxicity.

  • Cell Culture: Seed K562 cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Treat with Analog B (0.1 – 50 µM) for 48 hours. Include OGT 2115 as a positive control and DMSO as a negative control.

  • MTT Readout: Add MTT reagent, incubate for 4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.

  • Mechanistic Validation (Western Blot):

    • Lyse treated cells.

    • Probe for Mcl-1 , Caspase-3 (cleaved) , and PARP (cleaved) .

    • Success Criteria: A potent hit must show a dose-dependent decrease in Mcl-1 protein levels and an increase in cleaved Caspase-3.

Expert Analysis & Future Directions

The 7-azaindole-3-sulfonamide class represents a significant evolution in scaffold hopping from traditional indole-based drugs. While the direct sulfonamide linkage (


) provides a stable anchor, the acylsulfonamide  linker is the superior pharmacophore for targeting Bcl-2 family proteins due to its bioisosteric relationship with the carboxylic acid group of endogenous ligands.

Key Design Recommendations:

  • Substitution at N1: Keep the N1 position unsubstituted or use small alkyl groups. Bulky groups at N1 often clash with the binding pocket walls in both Kinase and Mcl-1 domains.

  • C3 Functionalization: The acylsulfonamide moiety should be paired with a hydrophobic aryl tail (e.g., 4-chlorophenyl or naphthyl) to occupy the P2 hydrophobic pocket of Mcl-1.

  • Solubility: If solubility becomes an issue (common with sulfonamides), introduce a morpholine or piperazine ring on the aryl tail of the sulfonamide, rather than altering the 7-azaindole core.

References
  • Synthesis, Biological Evaluation, and Molecular Docking Studies of 7-Azaindole-Acylsulfonamide Derivatives as Mcl-1 Inhibitors. Source: ResearchGate / Chem. Pharm. Bull. URL:[Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Source: RSC Advances URL:[3][4][Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Source: RSC Advances URL:[3][4][Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives. Source: ACS Omega URL:[Link]

Sources

Target Validation Guide: 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound Class: Vemurafenib (PLX4032) and Derivatives Primary Target: BRAF Serine/Threonine Kinase (V600E Mutation)[1][2]

Executive Summary & Pharmacophore Context

The molecule 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide represents the core pharmacophore of Vemurafenib (PLX4032) , a first-in-class small molecule inhibitor designed to target the oncogenic BRAF V600E mutation.[1][2]

Unlike promiscuous kinase inhibitors (e.g., Sorafenib), this scaffold exhibits a unique mode of binding that favors the active conformation of the kinase, resulting in high selectivity for the V600E mutant over the Wild-Type (WT) BRAF. However, confirming this target requires navigating a specific biological nuance: Paradoxical Activation .[2] In BRAF-WT cells, this scaffold can induce RAF dimerization, leading to downstream pathway activation rather than inhibition.[2][3]

This guide outlines the rigorous experimental framework required to validate this scaffold’s target, distinguishing it from pan-RAF inhibitors and confirming its mutation-selective mechanism.[2]

Mechanistic Logic: The MAPK Pathway & Paradoxical Activation[4]

To validate this target, one must understand that the molecule acts as an ATP-competitive inhibitor binding to the "DFG-in" (active) conformation of the kinase.[1][2]

  • In V600E Mutants: The mutation destabilizes the inactive conformation, keeping the kinase in a constitutive active state. The sulfonamide scaffold binds effectively here, shutting down the MEK-ERK cascade.[2]

  • In Wild-Type (WT): Binding of the inhibitor to one protomer of a RAF dimer induces a conformational change that transactivates the drug-free partner.[1][2] This results in an increase in pERK signaling, a hallmark signature of this specific scaffold class.

Visualization: Differential Signaling Response

The following diagram illustrates the divergent effects of the inhibitor on Mutant vs. Wild-Type cells—a critical validation checkpoint.

MAPK_Pathway cluster_V600E Scenario A: BRAF V600E (Melanoma) cluster_WT Scenario B: BRAF Wild-Type (Paradoxical Activation) BRAF_Mut BRAF (V600E) Constitutively Active MEK_Mut MEK1/2 BRAF_Mut->MEK_Mut Phosphorylation ERK_Mut ERK1/2 MEK_Mut->ERK_Mut Prolif_Mut Cell Proliferation ERK_Mut->Prolif_Mut Drug_A Pyrrolo-pyridine Sulfonamide Drug_A->BRAF_Mut  BLOCKS   RAS_WT RAS-GTP RAF_Dimer CRAF / BRAF-WT Dimerization RAS_WT->RAF_Dimer MEK_WT MEK1/2 RAF_Dimer->MEK_WT Hyper-activation ERK_WT p-ERK (High) MEK_WT->ERK_WT Drug_B Pyrrolo-pyridine Sulfonamide Drug_B->RAF_Dimer Induces Transactivation

Caption: Differential signaling logic. In V600E cells (left), the scaffold blocks signaling. In WT cells (right), it paradoxically drives signaling via dimer stabilization.

Comparative Analysis: Benchmarking Potency

To confirm the target, the experimental data must show a "Selectivity Window." The molecule should be significantly more potent against V600E than WT.[2]

Table 1: Comparative IC50 Profile (Biochemical Kinase Assays)

Compound ClassBRAF V600E IC50BRAF WT IC50CRAF IC50Mechanism Note
Pyrrolo-pyridine Sulfonamide (Vemurafenib) 31 nM 100 nM 48 nM Selective V600E inhibitor; Paradox inducer in WT.
Dabrafenib (Alternative)0.8 nM3.2 nM5.0 nMHigher potency, similar paradox profile.[1][2]
Sorafenib (Control)38 nM22 nM6 nMPan-RAF inhibitor; No paradox (different binding mode).[1][2]
PLX8394 (Next Gen)~5 nM>200 nMN/A"Paradox Breaker" - does not induce dimerization.[1][2]

Data Interpretation: If your experimental compound does not show the V600E selectivity window (i.e., if it is equipotent against WT), it may not be binding in the specific mode characteristic of the 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide class.[1][2]

Experimental Protocols for Target Confirmation
Protocol A: The "Gold Standard" Cellular Validation (Western Blot)

Biochemical assays alone are insufficient due to the paradox effect.[2] You must demonstrate downregulation of pERK in V600E cells and upregulation (or no change) in WT cells .

Workflow Diagram:

Western_Blot_Workflow cluster_inputs Cell Lines A375 A375 (BRAF V600E) Treatment Treat with Inhibitor (0.1, 1.0, 10 µM) 1-4 Hours A375->Treatment CHL1 CHL-1 (BRAF WT) CHL1->Treatment Lysis Lysis & Protein Extraction Treatment->Lysis Blot Immunoblotting Targets: pERK, Total ERK, Actin Lysis->Blot Readout Analysis Blot->Readout

Caption: Dual-cell line workflow is mandatory to distinguish V600E suppression from WT paradoxical activation.

Step-by-Step Methodology:

  • Cell Selection:

    • Positive Control: A375 or COLO205 (Homozygous BRAF V600E).[2]

    • Negative/Paradox Control: CHL-1 or HCT116 (BRAF Wild-Type, RAS Mutant).[1][2]

  • Treatment: Seed cells at

    
     cells/well. Treat with the sulfonamide compound (DMSO control, 0.1 µM, 1 µM, 10 µM) for 1 hour .
    
    • Critical Insight: Do not treat for 24+ hours for this specific readout; feedback loops can mask the direct kinase inhibition.[2] 1 hour is optimal for phosphorylation status.[2]

  • Lysis: Use RIPA buffer with protease and phosphatase inhibitors (Sodium Orthovanadate is crucial).[2]

  • Detection:

    • Primary Antibody: Anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204).[1][2]

    • Normalization: Anti-Total ERK1/2 (do not rely solely on Actin/GAPDH; you must prove the ratio of Phospho/Total changed).

  • Success Criteria:

    • A375:[4][5][6] >80% reduction in pERK signal at 1 µM.[2]

    • CHL-1: >50% increase in pERK signal (Paradoxical Activation) confirms the specific scaffold mechanism.[2]

Protocol B: In Vitro Kinase Selectivity (ADP-Glo Assay)

To confirm the molecule interacts directly with the kinase ATP pocket.[1][2]

  • Reagents: Recombinant BRAF(V600E) and BRAF(WT) enzymes; truncated RAF proteins are preferred for stability.[2]

  • Reaction: Incubate compound with enzyme and substrate (MEK1 inactive) for 60 mins.

  • ATP Step: Add ATP (

    
     apparent concentration).[2]
    
  • Detection: Add ADP-Glo reagent to deplete remaining ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.[2]

  • Validation: The IC50 curve for V600E should shift left (lower concentration) compared to WT.

Structural Confirmation (X-Ray Crystallography)

For definitive confirmation that the sulfonamide moiety is engaging the target correctly, structural data is referenced.

  • PDB Code: 4RZV (Vemurafenib bound to BRAF V600E).[2]

  • Key Interaction: The 7-azaindole (pyrrolo-pyridine) core forms a bidentate hydrogen bond with the hinge region (Cys532 and Gln530).[1][2] The sulfonamide tail extends towards the

    
    C-helix, stabilizing the active conformation.[2]
    
  • Why this matters: If your derivative modifies the sulfonamide position, you may lose the specific "active conformation" binding, potentially turning the drug into a pan-RAF inhibitor (like Sorafenib) or losing potency entirely.

References
  • Bollag, G., et al. (2010).[2] Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma.[1][2] Nature, 467(7315), 596–599. Link[1][2]

    • The foundational paper characterizing PLX4032 (Vemurafenib) and the pyrrolo-pyridine scaffold.[1][2]

  • Tsai, J., et al. (2008).[2] Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity.[1][2] Proceedings of the National Academy of Sciences, 105(8), 3041–3046. Link[1][2]

    • Describes the structure-activity relationship (SAR) of the 7-azaindole scaffold.
  • Hatzivassiliou, G., et al. (2010).[2] RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth.[1][2] Nature, 464(7287), 431–435. Link[1][2]

    • Authoritative source on the "Paradoxical Activation" mechanism essential for valid
  • PDB ID: 4RZV . Crystal structure of BRAF V600E in complex with Vemurafenib.[2] RCSB Protein Data Bank.[2] Link[1][2]

    • Structural valid

Sources

Comparative Guide: Cross-Reactivity & Performance of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide (also known as 7-azaindole-3-sulfonamide ) derivatives. This scaffold is a privileged structure in drug discovery, primarily utilized to design Type I Kinase Inhibitors (specifically targeting Cdc7, PI3K, and TNIK) and, more recently, GPR17 Modulators for CNS disorders.

Executive Summary: The Scaffold at a Glance

The 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide core represents a bioisosteric evolution of the indole-3-sulfonamide. By replacing the C-7 carbon of the indole with a nitrogen atom, this scaffold introduces a critical hydrogen bond acceptor (N7) that mimics the N1 of adenine in ATP.

  • Primary Application: ATP-competitive inhibition of Serine/Threonine kinases (Cdc7, CDKs, TNIK).

  • Emerging Application: Allosteric modulation of G-Protein Coupled Receptors (GPR17).

  • Core Advantage: Superior solubility and metabolic stability compared to indole analogs; enhanced H-bond capability in the hinge region of kinases.

  • Critical Liability (Cross-Reactivity): High potential for off-target inhibition of CDK2 , CDK9 , and GSK3

    
      due to ATP-binding pocket conservation.
    
Mechanism of Action & Binding Topology

To understand cross-reactivity, one must understand the binding mode.

A. Kinase Binding (The "Adenine Mimic")

In the kinase ATP-binding pocket, the 7-azaindole core binds to the hinge region .

  • N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2).

  • N7 (Pyridine N): Acts as a Hydrogen Bond Acceptor from the backbone amide of the hinge residue (e.g., Leu83 in CDK2).

  • 3-Sulfonamide Group: Projects into the solvent-exposed region or interacts with the DFG motif (Asp-Phe-Gly), often determining selectivity.

B. GPR17 Binding

In GPR17 (a GPCR), the sulfonamide moiety acts as a negative allosteric modulator or antagonist, occupying a hydrophobic pocket distinct from the orthosteric site, often requiring specific halogenated phenyl substituents for potency.

Cross-Reactivity Profile: The "Product" vs. Alternatives

This section objectively compares 7-azaindole-3-sulfonamide derivatives against their primary structural alternatives: Indole-3-sulfonamides and Pyrazolo[1,5-a]pyrimidines .

Table 1: Comparative Selectivity & Physicochemical Profile
Feature7-Azaindole-3-sulfonamide (Subject)Indole-3-sulfonamide (Alternative 1)Pyrazolo[1,5-a]pyrimidine (Alternative 2)
Primary Target Affinity (Cdc7) High (IC50 < 10 nM) Moderate (IC50 ~ 50-100 nM)High (IC50 < 5 nM)
Major Cross-Reactivity CDK2, CDK9, GSK3

Broad Kinome (Promiscuous)CDK1, CDK2 (High overlap)
Selectivity Mechanism N7 H-bond enforces specific hinge alignment.Relies heavily on side-chains; core is "loose".Shape complementarity.
Solubility (Thermodynamic) High (Pyridyl nitrogen lowers logP).Low (Lipophilic core).Moderate.
Metabolic Stability High (Resistant to oxidation at C7).Low (Prone to C7 oxidation).Moderate.
GPR17 Selectivity High (Specific pocket fit).Low (Often acts as agonist).N/A (Rarely used).[1]
Detailed Cross-Reactivity Analysis

1. The CDK2/Cdc7 Conundrum: The 7-azaindole scaffold is highly potent against Cdc7 (Cell division cycle 7 kinase). However, the ATP pockets of Cdc7 and CDK2 are structurally homologous.

  • Observation: Early generation 7-azaindole-3-sulfonamides showed <10-fold selectivity for Cdc7 over CDK2.

  • Optimization: Introduction of bulky substituents on the sulfonamide nitrogen (e.g., 2,6-difluorophenyl) exploits subtle differences in the solvent front, improving selectivity to >100-fold.

2. Paradoxical Activation (MAPK Pathway): While less common than in 3-carbonyl derivatives (like Vemurafenib), 3-sulfonamide derivatives targeting RAF kinases can induce paradoxical activation of ERK in wild-type BRAF cells. This occurs because the inhibitor binds to one protomer of a RAF dimer, transactivating the other protomer.

3. GPCR "Chatter": When used as GPR17 antagonists, 7-azaindole-3-sulfonamides exhibit cleaner profiles than indole analogs, which often cross-react with CysLT1/CysLT2 receptors due to structural similarity with leukotriene antagonists.

Experimental Protocols for Selectivity Validation

To validate the performance of a 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide derivative, the following self-validating protocols are required.

Protocol A: Differential Scanning Fluorimetry (DSF) for Kinase Selectivity

Use this to rapidly assess binding affinity (Kd) across a panel of kinases (Cdc7, CDK2, CDK9).

  • Preparation: Dilute recombinant kinase domains (2 µM) in HEPES buffer (pH 7.5) containing SYPRO Orange dye (5x).

  • Treatment: Add compound (10 µM) or DMSO control.

  • Thermal Shift: Ramp temperature from 25°C to 95°C at 1°C/min using a qPCR machine.

  • Data Analysis: Calculate

    
     (Melting Temperature Shift).
    
    • Validation Criteria: A

      
       indicates significant binding.
      
    • Selectivity Calculation: Compare

      
       (Target) vs. 
      
      
      
      (Off-Target). Ideally,
      
      
      .
Protocol B: Cellular Target Engagement (NanoBRET)

Use this to confirm the compound enters the cell and binds the target in a physiological environment.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc fusion protein.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known broad-spectrum inhibitor) at

    
     concentration.
    
  • Competition: Treat cells with serial dilutions of the 7-azaindole-3-sulfonamide.

  • Measurement: Measure BRET signal (Energy transfer from NanoLuc to Tracer).

  • Result: A decrease in BRET signal indicates displacement of the tracer. Calculate cellular Ki.

Visualization of Signaling & Workflow
Diagram 1: Kinase Selectivity & Pathway Interaction

This diagram illustrates the critical cross-reactivity nodes (CDK2, CDK9) relative to the primary target (Cdc7) and the downstream consequences (DNA Replication Block vs. Apoptosis).

KinaseSelectivity Compound 7-Azaindole-3-Sulfonamide Cdc7 Cdc7 (Target) Compound->Cdc7 High Affinity (IC50 < 10nM) CDK2 CDK2 (Major Off-Target) Compound->CDK2 Cross-Reactivity (Risk) CDK9 CDK9 (Transcriptional Off-Target) Compound->CDK9 Cross-Reactivity (Risk) MCM MCM2-7 Complex Compound->MCM Inhibits P-MCM Cdc7->MCM Phosphorylation Toxicity Systemic Toxicity (Gut/Marrow) CDK2->Toxicity Inhibition causes Apoptosis Apoptosis (Cancer Cell Death) CDK9->Apoptosis Mcl-1 Downregulation Replication DNA Replication Initiation MCM->Replication Activates Replication->Apoptosis Replication Stress

Caption: Interaction map showing the primary therapeutic pathway (Green) and critical off-target liabilities (Red) of the scaffold.

Diagram 2: Selectivity Profiling Workflow

Workflow Step1 Step 1: In Silico Docking (Hinge Interaction Check) Step2 Step 2: Thermal Shift Assay (DSF) Screen vs CDK2/Cdc7/CDK9 Step1->Step2 Step3 Step 3: Biochemical IC50 (Radiometric Assay) Step2->Step3 Step4 Step 4: Cellular NanoBRET (Target Engagement) Step3->Step4 Decision Selectivity Ratio > 50x? Step4->Decision Pass Lead Candidate Decision->Pass Yes Fail Modify Sulfonamide R-Group Decision->Fail No Fail->Step1

Caption: Step-by-step workflow for validating the selectivity of 7-azaindole derivatives.

References
  • Menichincheri, M., et al. (2009). "Cdc7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships." Journal of Medicinal Chemistry.

  • Baqi, Y., et al. (2014). "Discovery of 1H-pyrrolo[2,3-b]pyridine-3-sulfonamides as GPR17 antagonists."[2] MedChemComm.

  • UCB Pharma GmbH. (2020). "N-(phenyl)-indole-3-sulfonamide derivatives and related compounds as GPR17 modulators." World Intellectual Property Organization (WO2020254289A1).

  • Popowycz, F., et al. (2018). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.